molecular formula C9H5F3N2O B14398192 1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- CAS No. 86657-10-5

1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)-

Katalognummer: B14398192
CAS-Nummer: 86657-10-5
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: RPGOTWKIEAPWBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- is a heterocyclic compound that contains an oxygen and two nitrogen atoms in a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole, 5-phenyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with acyl chlorides under basic conditions. For example, the treatment of an amidoxime with an acyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .

Wissenschaftliche Forschungsanwendungen

1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4-oxadiazole, 5-phenyl-3-(trifluoromethyl)- involves its interaction with various molecular targets. For example, in medicinal applications, the compound can inhibit enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer’s disease. The compound’s structure allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

86657-10-5

Molekularformel

C9H5F3N2O

Molekulargewicht

214.14 g/mol

IUPAC-Name

5-phenyl-3-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-7(15-14-8)6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

RPGOTWKIEAPWBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.